molecular formula C12H29ClINSi B12756896 (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide CAS No. 84584-76-9

(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide

Cat. No.: B12756896
CAS No.: 84584-76-9
M. Wt: 377.81 g/mol
InChI Key: YXYVFKPDNZQSFI-UHFFFAOYSA-M
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Description

(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide is a quaternary ammonium compound with a unique structure that combines a chloroethyl group, a diethylmethylsilyl group, and a dimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide typically involves the reaction of (2-chloroethyl)dimethylamine with 3-(diethylmethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually heated to promote the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the silyl group.

    Hydrolysis: The silyl group is susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the silyl group.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the silyl group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Oxidation Products: Oxidation of the silyl group can lead to the formation of silanols or siloxanes.

    Hydrolysis Products: Hydrolysis of the silyl group results in the formation of silanols and the corresponding ammonium salt.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for the synthesis of complex molecules.

Biology

In biological research, this compound is studied for its potential use as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modify biological molecules can be harnessed for the development of new drugs and treatments.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide involves its interaction with molecular targets, such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. The silyl group can also interact with other molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloroethyl)trimethylammonium chloride: This compound has a similar structure but lacks the diethylmethylsilyl group.

    (2-Chloroethyl)dimethylamine: This compound is a precursor in the synthesis of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide.

Uniqueness

The presence of the diethylmethylsilyl group in this compound imparts unique properties to the compound, such as increased hydrophobicity and the ability to participate in silicon-based chemistry. These features distinguish it from other similar compounds and expand its range of applications.

Properties

CAS No.

84584-76-9

Molecular Formula

C12H29ClINSi

Molecular Weight

377.81 g/mol

IUPAC Name

2-chloroethyl-[3-[diethyl(methyl)silyl]propyl]-dimethylazanium;iodide

InChI

InChI=1S/C12H29ClNSi.HI/c1-6-15(5,7-2)12-8-10-14(3,4)11-9-13;/h6-12H2,1-5H3;1H/q+1;/p-1

InChI Key

YXYVFKPDNZQSFI-UHFFFAOYSA-M

Canonical SMILES

CC[Si](C)(CC)CCC[N+](C)(C)CCCl.[I-]

Origin of Product

United States

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